

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

molecular weight and formula

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1291042

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An In-depth Technical Guide to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

This technical guide provides comprehensive information on the chemical properties, synthesis, and a representative experimental workflow for the biological screening of **1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of **1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole** are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

Parameter	Value	Reference
Chemical Formula	C ₁₁ H ₁₁ BrN ₂	[1] [2]
Molecular Weight	251.12 g/mol	[1] [2]
CAS Number	62546-27-4	[1] [2]

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of **1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole**. This method is based on the classical Knorr pyrazole synthesis, which involves the condensation of a β -dicarbonyl compound with a hydrazine.

Objective: To synthesize **1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole** via cyclocondensation.

Materials:

- 4-Bromophenylhydrazine hydrochloride
- Acetylacetone (2,4-pentanedione)
- Glacial Acetic Acid
- Ethanol
- Sodium Bicarbonate (NaHCO_3)
- Distilled Water
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

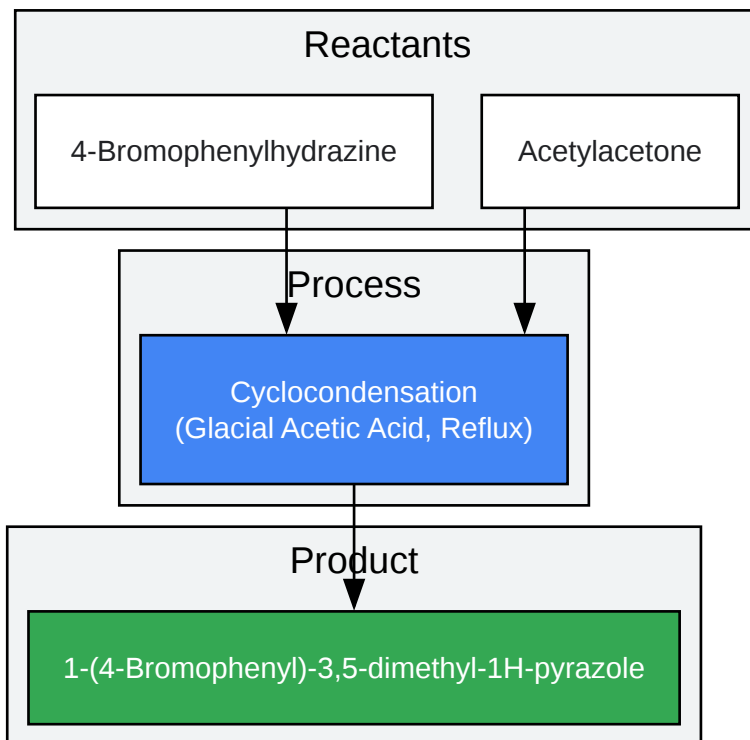
Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylhydrazine hydrochloride (10 mmol).
- **Dissolution:** Add glacial acetic acid (50 mL) to the flask and stir the mixture until the hydrazine salt is fully dissolved.
- **Addition of β -Dicarbonyl:** To the stirring solution, add acetylacetone (10.5 mmol, 1.05 equivalents) dropwise at room temperature.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Cooling and Neutralization:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 200 mL of ice-cold water. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash them with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure **1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole**.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis pathway and a general workflow for evaluating the biological activity of the synthesized compound.

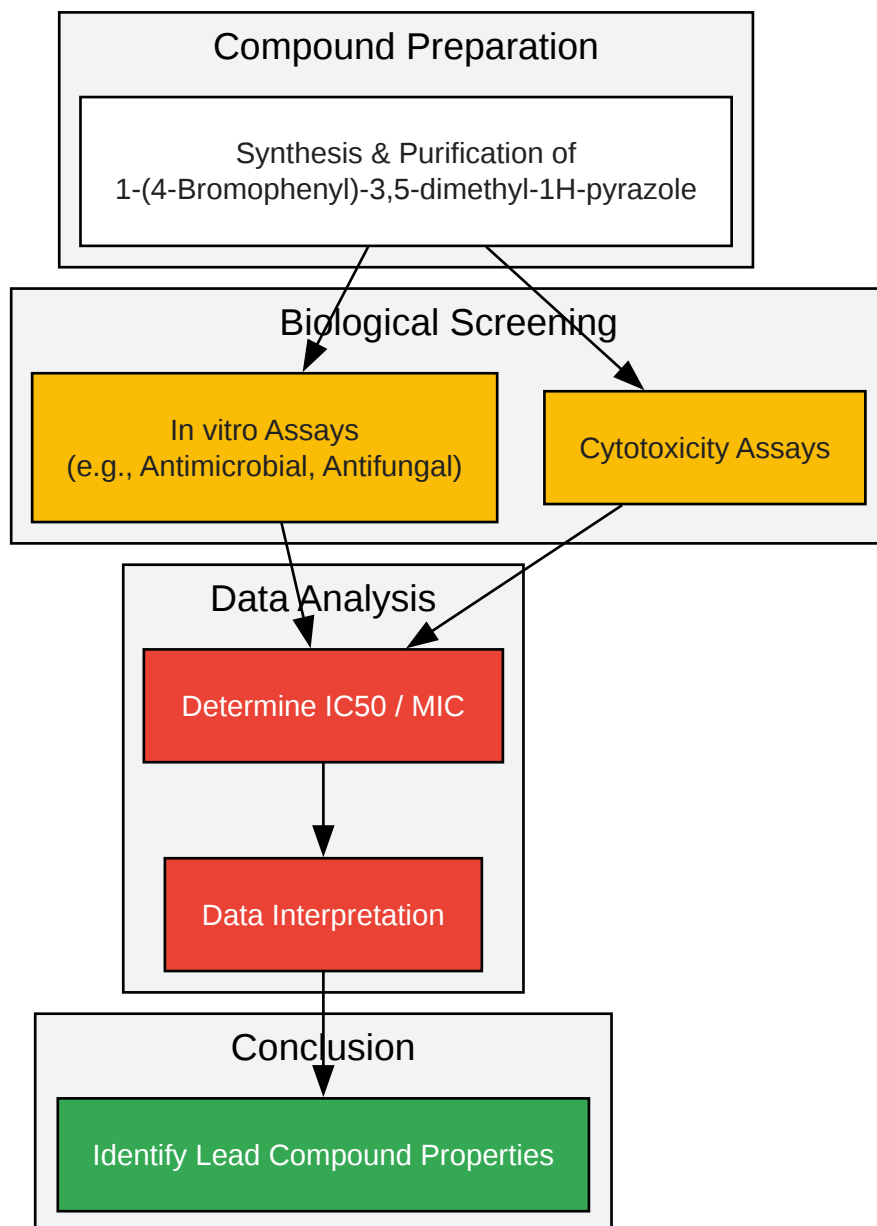
Synthesis of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole



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Caption: Chemical synthesis pathway for **1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole**.

Workflow for Biological Activity Screening



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References

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